Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2FNO2/c1-2-19-12(18)6-4-17-11-5(9(6)15)3-7(14)8(13)10(11)16/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKNYFOMZDSAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1)F)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152301 | |
| Record name | 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698027-26-7 | |
| Record name | 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698027-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 7-bromo-4,6-dichloro-8-fluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of quinoline derivatives followed by esterification. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
Biological Activities
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline exhibit significant activity against various bacterial strains and fungi, suggesting potential use as antimicrobial agents in clinical settings .
- Anticancer Properties : Research indicates that quinoline derivatives can modulate the activity of certain proteins involved in cancer pathways. For instance, compounds that target KRAS mutations have been developed to inhibit tumor growth. Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline's structure suggests it may interact with similar pathways, offering a potential avenue for cancer treatment .
- Neurological Applications : Some studies suggest that quinoline derivatives can influence neurotransmitter systems, potentially serving as neuroprotective agents or in the treatment of neurological disorders . The specific interactions of ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline with neurological targets remain to be fully elucidated.
Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives demonstrated that ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .
Cancer Research
In preclinical models, ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline was tested for its ability to inhibit cell proliferation in KRAS-mutant cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a targeted therapy for specific types of cancer .
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate [208]
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
- Key Difference : Hydroxyl group at position 4 increases polarity and likely raises pKa compared to halogenated analogs.
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate [7h]
Ethyl 6-chloro-8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate [207]
- Substituents : Cl (6), isopropyl (8), oxo (4).
- Properties : Melting point 239–241°C , synthesized via malonate cyclization (36% yield) .
Physical and Chemical Properties Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|---|---|
| Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate | 1698027-26-7 | C₁₂H₇BrCl₂FNO₂ | 367 | 1.703 | 398.7 | -3.60 | Br (7), Cl (4,6), F (8) |
| Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate [208] | N/A | C₁₂H₈Cl₂FNO₂ | 340 | N/A | N/A | N/A | Cl (4,6), F (8) |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | C₁₂H₁₀BrNO₃ | 296 | N/A | N/A | N/A | Br (8), OH (4) |
| Ethyl 6-chloro-8-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate [207] | N/A | C₁₅H₁₆ClNO₃ | 294 | N/A | N/A | N/A | Cl (6), isopropyl (8), oxo (4) |
Substituent Impact on Properties
- Bromine : Increases molar mass and hydrophobicity; bromine at position 7 (vs. 6 or 8) may alter binding affinity in biological targets.
- Chlorine/Fluorine : Enhance electron-withdrawing effects, lowering pKa and increasing stability.
- Hydroxyl/Oxo Groups : Increase polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability.
Biological Activity
Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₂H₈BrCl₂FNO₂
- Molecular Weight : 347.55 g/mol
The presence of halogen substituents (bromine, chlorine, and fluorine) in the quinoline ring is significant as these modifications often enhance biological activity and alter pharmacokinetic properties.
Biological Activity
- Antimicrobial Properties :
- Anticancer Activity :
- Mechanism of Action :
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The following table outlines a general synthetic pathway:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Bromine, Chlorine | Reflux in DMF | 70% |
| 2 | Ethyl 3-carboxylate | Addition under stirring | 65% |
| 3 | Fluorination agent | Reflux with catalyst | 75% |
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Research :
- In a recent publication, the compound was tested on various cancer cell lines, including A2780 (ovarian cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for ovarian cancer .
Q & A
Q. What are the key synthetic challenges in preparing Ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate, and how are they addressed methodologically?
The synthesis of halogen-rich quinolones like this compound requires precise regioselectivity to position bromo, chloro, and fluoro substituents correctly. A common approach involves diazotization and halogenation steps using reagents like sodium nitrite and cupric chloride, as demonstrated in the synthesis of similar derivatives (e.g., 7-chloro-6-fluoroquinolines) . Temperature control (e.g., maintaining 0–5°C during diazotization) and stoichiometric adjustments are critical to avoid side reactions. Post-synthesis, column chromatography or recrystallization (e.g., from ethanol or toluene) is used to isolate the pure product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR are used to confirm substituent positions and ester functionality. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) .
- X-ray Crystallography : Resolves spatial arrangements of substituents and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using electrospray ionization) .
Q. How does the crystal structure of this compound influence its stability and reactivity?
The compound’s stability is enhanced by intermolecular interactions such as C–H⋯O and C–H⋯Cl hydrogen bonds, which stabilize the lattice. These interactions are identified via X-ray diffraction, with refinement software like SHELXL resolving bond distances (e.g., 3.065–3.537 Å for C–H⋯O) . Triclinic or monoclinic packing arrangements, common in halogenated quinolones, further affect solubility and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during halogenation steps?
Conflicting regioselectivity outcomes often arise from competing electronic and steric effects. For example, bromine’s bulkiness may favor substitution at less sterically hindered positions. To address this:
Q. What methodological refinements are required in X-ray crystallography for high-Z (halogen-rich) quinolones?
High-Z atoms (Br, Cl) introduce strong scattering, complicating data collection. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for better absorption correction.
- Refinement : Employ SHELXL’s TWIN/BASF commands to handle twinning or disorder, common in halogenated structures .
- Validation : Check for overfitting using Rfree values and ensure hydrogen atoms are positioned geometrically (riding model) or located via difference Fourier maps .
Q. How do intermolecular interactions in the solid state affect the compound’s bioavailability in preclinical studies?
While the compound itself may not be directly tested for bioactivity, its derivatives (e.g., fluoroquinolone antibiotics) rely on hydrogen-bonding networks for target binding. Crystallographic data reveal that C–H⋯F interactions may reduce solubility, necessitating co-crystallization with solubilizing agents (e.g., cyclodextrins) or ester hydrolysis to improve pharmacokinetics .
Q. What strategies optimize the Gould-Jacobs cyclization for synthesizing the quinoline core?
The Gould-Jacobs reaction, used to annulate the pyridine ring, requires:
Q. How can researchers validate the purity of halogenated quinolones when commercial standards are unavailable?
- Combined Analytical Techniques : Use HPLC-UV (λ = 254 nm) with a C18 column and NMR to detect trace impurities (e.g., dehalogenated byproducts).
- Elemental Analysis : Confirm Br/Cl/F content via combustion analysis or X-ray fluorescence .
- Reference to Published Data : Compare melting points and spectral profiles with structurally similar compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
